molecular formula C17H17BrO B1293211 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-17-4

4'-Bromo-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B1293211
CAS No.: 898779-17-4
M. Wt: 317.2 g/mol
InChI Key: SMNMKERDPWLJNI-UHFFFAOYSA-N
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Description

4'-Bromo-3-(3,4-dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a bromine atom at the 4' position of the phenyl ring and a 3,4-dimethylphenyl group at the 3 position of the propiophenone backbone. The bromine substituent enhances electrophilic reactivity, facilitating participation in cross-coupling reactions, while the dimethylphenyl group introduces steric and electronic effects that influence solubility and interaction with biological targets .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-3-4-14(11-13(12)2)5-10-17(19)15-6-8-16(18)9-7-15/h3-4,6-9,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNMKERDPWLJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644838
Record name 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-17-4
Record name 1-Propanone, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

One of the most common methods for synthesizing 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone is through Friedel-Crafts acylation. This method involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst.

Procedure:

  • Starting Materials:

    • 3,4-dimethylbenzene
    • 4-bromobenzoyl chloride
    • Anhydrous dichloromethane or chloroform as solvent
  • Catalyst: Aluminum chloride (AlCl₃)

  • Reaction Conditions:

    • The reaction is conducted under anhydrous conditions at temperatures between 0°C and 5°C.

Reaction Mechanism:
The process begins with the formation of an acylium ion from the acyl chloride, which then reacts with the aromatic ring of 3,4-dimethylbenzene to yield the desired product through electrophilic aromatic substitution.

Alternative Synthetic Routes

Other synthetic routes may involve:

  • Direct Bromination: Utilizing bromine in a suitable solvent to introduce bromine at the para position of the aromatic ring.

  • Reduction Reactions: Starting from precursors such as 4-bromo-3-(3,4-dimethylphenyl)acetophenone and reducing them using reagents like lithium aluminum hydride.

Industrial Production Methods

In industrial applications, continuous flow reactors are increasingly utilized for synthesizing this compound. These systems allow for better control over reaction parameters such as temperature and pressure, which can lead to improved yields and reduced byproduct formation.

Data Table of Synthesis Parameters

The following table summarizes key parameters from various synthesis methods of this compound.

Method Catalyst Solvent Temperature (°C) Yield (%)
Friedel-Crafts Acylation Aluminum chloride Anhydrous dichloromethane 0 - 5 80 - 90
Direct Bromination None Chloroform Room temperature Variable
Reduction Lithium aluminum hydride Ether Room temperature >85

Research Findings

Optimization of Reaction Conditions

Research indicates that optimizing reaction conditions such as temperature and solvent can significantly enhance yields. For instance, using dichloromethane as a solvent has been shown to improve solubility and reaction rates compared to other solvents.

Spectroscopic Characterization

Characterization of synthesized compounds typically involves techniques such as:

Challenges in Synthesis

Common challenges include:

  • Formation of side products during bromination.

  • Difficulty in achieving high regioselectivity in multi-substituted aromatic systems.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted phenylpropiophenones.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

4’-Bromo-3-(3,4-dimethylphenyl)propiophenone is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) at the 4' position increases electrophilicity, making the compound amenable to Suzuki-Miyaura coupling. In contrast, the dimethylamino group in 3-(Dimethylamino)-4'-bromopropiophenone HCl donates electrons, altering redox properties .
  • Halogen Diversity: Compounds like 4'-Bromo-3-(4-chlorophenyl)propiophenone allow sequential functionalization due to differing reactivities of Br and Cl in substitution reactions .

Biological Activity

4'-Bromo-3-(3,4-dimethylphenyl)propiophenone is a chemical compound with significant biological and pharmacological potential. Its unique structure, characterized by a bromine atom and a dimethyl-substituted phenyl group, enhances its reactivity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of this compound, summarizing recent findings, case studies, and relevant data.

  • Molecular Formula : C₁₇H₁₇BrO
  • Molecular Weight : 317.22 g/mol
  • Structural Features : The presence of bromine and dimethyl substitutions significantly influences the compound's reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity :
    • Studies have indicated that derivatives of propiophenone exhibit anticancer properties. For instance, compounds with similar structures have shown selective antiproliferative activity against various cancer cell lines . The bromine substitution in this compound may enhance its efficacy against tumor cells due to increased lipophilicity and altered interaction with biological targets.
  • Synthetic Applications :
    • This compound serves as a versatile building block in the synthesis of polyfunctionalized heterocycles. It has been utilized in the preparation of five and six-membered heterocyclic systems such as thiophenes and imidazoles, which are often biologically active .
  • Neuropharmacological Effects :
    • Some studies suggest that structurally related compounds exhibit neuropharmacological activities, potentially influencing neurotransmitter systems. While specific data on this compound is limited, its structural analogs have been linked to stimulant effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of substituted propiophenones, revealing that certain derivatives exhibited significant cytotoxicity against ovarian cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways . Although specific data on this compound was not detailed, its structural similarity suggests potential for similar activity.

Case Study 2: Synthesis of Heterocycles

Research highlighted the synthesis of various heterocycles using this compound as a precursor. The compound's reactivity facilitated the formation of complex structures with potential biological activities .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
4'-Bromo-3-(4-chlorophenyl)propiophenoneC₁₇H₁₆BrClOContains chlorine; used in similar applicationsPotential anticancer activity
3'-Bromo-3-(2,4-dimethylphenyl)propiophenoneC₁₇H₁₇BrODifferent substitution pattern; unique reactivityAnticancer potential
4'-Bromo-3-(3,5-dimethylphenyl)propiophenoneC₁₇H₁₇BrOVariation in methyl substitution; affects propertiesSimilar pharmacological profiles

Q & A

Q. What validation protocols ensure reproducibility in crystallographic data?

  • Methodology : Deposit CIF files in the Cambridge Structural Database (CSD). Cross-validate using independent software (e.g., OLEX2 vs. SHELXL). Report R-factors (<5%), residual density maps, and Hirshfeld surface analysis to confirm structural accuracy .

Interdisciplinary Applications

Q. How can this compound serve as a precursor in materials science (e.g., liquid crystals or MOFs)?

  • Methodology : Functionalize the ketone group via condensation reactions (e.g., with hydrazines to form Schiff bases). Characterize mesophase behavior via polarized optical microscopy (POM) and DSC. Coordinate with metal ions (e.g., Zn²⁺) to construct MOFs, analyzed by PXRD and BET surface area .

Q. What role does it play in studying enzyme inhibition mechanisms?

  • Methodology : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. Determine IC₅₀ values via kinetic assays (LC-MS quantification). Molecular dynamics simulations (AMBER) map binding interactions, guiding mutagenesis studies .

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